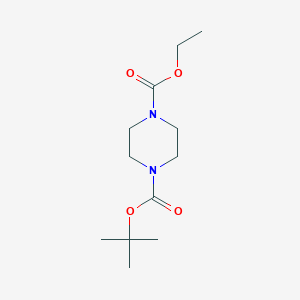

1-Boc-4-ethoxycarbonyl piperazine

Description

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGYJOCBHEODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725052 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219509-82-7 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 Ethoxycarbonyl Piperazine

Established Synthetic Routes to the Piperazine (B1678402) Core

The formation of the piperazine ring is the foundational step in the synthesis of 1-Boc-4-ethoxycarbonyl piperazine. Various methodologies have been developed to construct this heterocyclic system, ranging from classical cyclization reactions to modern catalytic approaches.

Divergent synthesis allows for the creation of a variety of structurally related compounds from a common intermediate. For piperazine synthesis, this often involves building the ring in a stepwise manner that permits the introduction of different substituents at various positions.

One notable strategy involves the intramolecular hydroamination of aminoalkenes. For instance, a modular synthesis of 2,6-disubstituted piperazines has been reported using a palladium-catalyzed hydroamination reaction as the key step. rsc.org This approach allows for controlled diastereoselectivity, leading to specific stereoisomers. Another divergent method begins with homochiral amino alcohols, which can be transformed into either cis- or trans-5-substituted piperazine-2-acetic acid esters through a multi-step sequence involving N-nosyl aziridines. rsc.org

More recent advances have focused on C-H functionalization, which allows for the late-stage modification of the piperazine core. mdpi.com For example, photoredox catalysis can be used to generate α-aminyl radicals from piperazine derivatives, which can then undergo coupling reactions to introduce substituents onto the carbon framework of the ring. organic-chemistry.org

| Divergent Strategy | Key Reaction | Precursors | Notes |

| Modular Synthesis | Palladium-catalyzed intramolecular hydroamination | Aminoalkenes derived from cyclic sulfamidates | Allows for high diastereoselectivity. rsc.org |

| Stereoselective Synthesis | Cyclization of N-nosyl aziridines | Homochiral amino alcohols | Can produce both cis and trans isomers. rsc.org |

| C-H Functionalization | Photoredox-catalyzed radical coupling | Substituted piperazines and coupling partners | Enables late-stage modification of the piperazine core. mdpi.comorganic-chemistry.org |

| Cyclization via Propargyl Units | Palladium-catalyzed cyclization | Propargyl units and diamine components | Offers high regio- and stereochemical control. organic-chemistry.org |

The piperazine ring can also be constructed from various acyclic or heterocyclic precursors through specific chemical transformations. A common industrial method involves the reaction of diethanolamine (B148213). This process typically involves a three-step sequence: chlorination of diethanolamine to form bis(2-chloroethyl)amine, protection of the amine with a Boc group, and subsequent aminolysis and cyclization to yield N-Boc-piperazine. google.com

Another approach starts with 2-morpholone, which can be N-protected with a Boc group and then reacted with ammonia (B1221849) to form 1-Boc-piperazine. google.com This method is noted for its simple reaction steps and high product yield. google.com The reduction of diketopiperazines, which can be formed by the cyclization of dipeptides, is another route to the piperazine core. rsc.org For example, dipeptides prepared from amino acid esters can be cyclized to diketopiperazines and then reduced to the corresponding piperazines. rsc.org

| Precursor | Key Transformation(s) | Reagents | Reference |

| Diethanolamine | Chlorination, Boc protection, aminolysis/cyclization | Thionyl chloride, Boc anhydride, ammonia | google.com |

| 2-Morpholone | N-Boc protection, reaction with ammonia | Boc anhydride, ammonia | google.com |

| Dipeptides | Cyclization, reduction | Coupling agents, reducing agents (e.g., NaBH₄/I₂) | rsc.org |

| Amino Acids | Formation of cyclic sulfamidates, nucleophilic displacement | Various | organic-chemistry.org |

Installation and Manipulation of the Boc (tert-Butoxycarbonyl) Protecting Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In the context of piperazine, its regioselective installation is crucial for synthesizing asymmetrically substituted derivatives like this compound.

The primary challenge in the Boc protection of piperazine is achieving mono-protection while avoiding the formation of the di-protected by-product, 1,4-bis(Boc)piperazine. Several methods have been developed to achieve high selectivity.

A common and effective method involves the reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction can be performed in a mixed solvent system, such as methanol (B129727) and water, and may be catalyzed by an acid or a base. chemicalbook.com One procedure describes dissolving piperazine in methanol and water, adding formic acid, followed by acetamidine (B91507) hydrochloride as a catalyst before the addition of di-tert-butyl dicarbonate. chemicalbook.com This method reports a high yield of the desired 1-Boc-piperazine. chemicalbook.com

Another strategy to achieve mono-protection is to use a salt of piperazine, such as the monohydrochloride salt. stackexchange.com This effectively deactivates one of the nitrogen atoms, directing the reaction to the free amine. The reaction of piperazine monohydrochloride with Boc₂O can provide the mono-protected product in good yield. stackexchange.com

| Method | Reagents | Solvent | Key Features |

| Catalytic Protection | Piperazine, Boc₂O, formic acid, acetamidine hydrochloride | Methanol/Water | High yield and selectivity. chemicalbook.com |

| Salt-Based Protection | Piperazine monohydrochloride, Boc₂O | Various, e.g., t-BuOH | Deactivation of one nitrogen atom promotes mono-protection. stackexchange.com |

| Solvent-Free Protection | Piperazine, Boc₂O, iodine (catalyst) | None | Environmentally friendly approach with high yield. sigmaaldrich.com |

The removal of the Boc group is a critical step in many synthetic sequences, allowing for the subsequent functionalization of the newly liberated amine. The Boc group is characteristically labile to acidic conditions.

A standard method for Boc deprotection involves treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, or trifluoroacetic acid (TFA) in dichloromethane (B109758). For instance, in the synthesis of certain piperazine derivatives, the Boc group is removed by dissolving the protected compound in 6N HCl. jgtps.com Similarly, in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, the N-Boc group is removed to yield the final product. nih.gov The choice of acid and solvent can be tailored to the specific substrate and the desired workup procedure.

Ethoxycarbonyl Group Introduction and Functionalization

Once 1-Boc-piperazine is obtained, the final step in the synthesis of the target compound is the introduction of the ethoxycarbonyl group at the N4 position. This is typically achieved through an acylation reaction.

The most common method for this transformation is the reaction of 1-Boc-piperazine with ethyl chloroformate in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) at reduced temperatures to control reactivity.

An alternative approach involves reacting 1-Boc-piperazine with diethyl carbonate under conditions that promote N-acylation. While less common than the use of chloroformates, this method avoids the generation of corrosive HCl.

The resulting this compound is a stable intermediate that can be used in a variety of subsequent reactions. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, reduced to a hydroxymethyl group, or converted to an amide through reaction with an amine. The Boc-protected nitrogen can be deprotected under acidic conditions to allow for further functionalization at the N1 position.

| Reaction | Reagents | Base | Solvent |

| Acylation with Chloroformate | 1-Boc-piperazine, Ethyl chloroformate | Triethylamine, DI PEA | Dichloromethane, THF |

| Acylation with Carbonate | 1-Boc-piperazine, Diethyl carbonate | Various | High temperature may be required |

Strategies for Ethoxycarbonylation

The primary and most direct method for the synthesis of this compound involves the N-acylation of 1-Boc-piperazine. This reaction is typically achieved by treating 1-Boc-piperazine with an ethoxycarbonylating agent, most commonly ethyl chloroformate.

The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include organic amines like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The choice of solvent is critical and often involves aprotic solvents like dichloromethane (DCM), acetonitrile (B52724) (CH3CN), or tetrahydrofuran (THF) to ensure the solubility of the reactants and facilitate the reaction.

A typical procedure involves dissolving 1-Boc-piperazine and a base in a suitable solvent, followed by the slow addition of ethyl chloroformate, often at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Workup usually involves washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified by distillation or chromatography if necessary.

| Reagent | Role | Common Examples |

| Starting Material | Piperazine core with one nitrogen protected | 1-Boc-piperazine sigmaaldrich.com |

| Acylating Agent | Source of the ethoxycarbonyl group | Ethyl chloroformate |

| Base | Neutralizes HCl byproduct | Triethylamine, Potassium Carbonate |

| Solvent | Reaction medium | Dichloromethane, Acetonitrile |

Chemoselective Modifications of the Ethoxycarbonyl Moiety

While the ethoxycarbonyl group is often installed as a final step, its presence on the piperazine ring allows for further chemoselective transformations, provided the Boc group remains intact. The primary modifications involve the ester functional group.

Hydrolysis: The ethoxycarbonyl group can be saponified to the corresponding carboxylic acid (1-Boc-piperazine-4-carboxylic acid) by treatment with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF. This reaction is typically performed at room temperature or with gentle heating. The resulting carboxylate can then be protonated with a mild acid to yield the carboxylic acid. This transformation is useful for subsequent amide bond formations.

Reduction: The ester can be chemoselectively reduced to the corresponding hydroxymethyl group (1-Boc-4-(hydroxymethyl)piperazine). Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester but will also cleave the Boc group. Therefore, milder and more selective reducing agents are required. Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by additives or by using it in specific solvent systems. A more reliable method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), which can selectively reduce the ester to the aldehyde or, with excess reagent, to the alcohol, while leaving the Boc group untouched.

Amidation: The ethoxycarbonyl group can be directly converted to an amide by reaction with an amine. This aminolysis is often slow and may require elevated temperatures or catalysis. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). This two-step process is often more efficient and broadly applicable.

| Modification | Reagents | Product Functional Group |

| Hydrolysis | LiOH, H2O/THF | Carboxylic Acid |

| Reduction | DIBAL-H | Alcohol |

| Amidation (via acid) | 1. LiOH; 2. Amine, Coupling Agent | Amide |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of this compound.

A significant portion of chemical waste comes from the use of organic solvents. Therefore, developing solvent-free or reduced-solvent synthetic methods is a key goal of green chemistry. For the ethoxycarbonylation of 1-Boc-piperazine, research has explored conducting the reaction under neat conditions (without a solvent) or in more environmentally benign solvents like water or ethanol.

One approach involves reacting 1-Boc-piperazine with ethyl chloroformate in the presence of a solid-supported base, which can be easily filtered off after the reaction, simplifying purification. In some cases, using an excess of one of the liquid reactants can serve as the solvent. For instance, if piperazine is used as the starting material (before Boc-protection), using an excess of piperazine itself can act as both reactant and base. organic-chemistry.org While not directly applicable to the pre-Boc-protected intermediate, the principle of using a reactant as a solvent is a valid green strategy. Another study describes solvent-free reactions for preparing other piperazine derivatives at elevated temperatures, suggesting a potential avenue for the synthesis of the title compound. nih.gov

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce the need for stoichiometric reagents. While the acylation of amines is often a rapid and high-yielding reaction without a catalyst, catalytic approaches are being developed to improve selectivity and reduce the use of aggressive reagents. For piperazine synthesis in general, various catalytic systems, including those based on palladium, iridium, and copper, have been developed for C-H functionalization and cyclization reactions. acs.orgethz.chnih.govmdpi.com

For the specific N-acylation step, the development of recyclable or heterogeneous catalysts could further enhance the green credentials of the synthesis. For example, an immobilized base could be used and recycled, eliminating waste from the neutralization step. Biocatalysis, using enzymes like lipases, could also offer a highly selective and environmentally friendly route for N-acylation, although this is less common for such a reactive acylating agent like ethyl chloroformate.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.comyoutube.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org The ideal atom economy is 100%.

For the synthesis of this compound from 1-Boc-piperazine and ethyl chloroformate: C9H18N2O2 + C3H5ClO2 → C12H22N2O4 + HCl

The reaction produces hydrochloric acid (HCl) as a byproduct, which is then neutralized by a base (e.g., triethylamine, Et3N).

Et3N + HCl → Et3N·HCl

The atoms of the base and the HCl are not incorporated into the final product, thus lowering the atom economy. The theoretical atom economy is less than 100% due to the formation of the salt byproduct.

The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-Factor indicates a greener process. In this synthesis, the waste includes the base hydrochloride salt and any solvents used for reaction and purification.

E-Factor = (Mass of Waste) / (Mass of Product)

To improve the E-Factor, one could use a catalytic amount of base that is regenerated in situ, or use a solvent that is easily recycled. Choosing a base with a lower molecular weight can also marginally improve the E-factor. These metrics highlight that even a high-yielding reaction can generate significant waste, prompting chemists to design more atom-economical and waste-minimizing synthetic routes. acs.org

Chemical Reactivity and Derivatization Pathways of 1 Boc 4 Ethoxycarbonyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The differential protection of the piperazine nitrogens is the cornerstone of the strategic use of 1-Boc-4-ethoxycarbonyl piperazine in multistep syntheses. The Boc group at the N1 position is a robust protecting group that is readily cleaved under acidic conditions, liberating a secondary amine that can undergo a variety of subsequent reactions.

Nucleophilic Reactivity of the Deprotected Nitrogen

The removal of the Boc protecting group from this compound is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane. This deprotection step yields ethyl piperazine-1-carboxylate, a key intermediate where the N4-nitrogen remains available for nucleophilic reactions. The lone pair of electrons on this nitrogen atom makes it a potent nucleophile, capable of attacking a wide range of electrophilic species.

Alkylation, Acylation, and Arylation Reactions

The deprotected nitrogen of ethyl piperazine-1-carboxylate readily participates in nucleophilic substitution and addition reactions.

Alkylation: N-alkylation can be accomplished by reacting ethyl piperazine-1-carboxylate with various alkyl halides. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). This allows for the introduction of a wide array of alkyl substituents at the N4 position. While direct mono-alkylation of unprotected piperazine can be challenging to control, the use of the Boc-protected precursor ensures selective functionalization.

Acylation: The secondary amine of ethyl piperazine-1-carboxylate can be acylated using acyl chlorides or activated carboxylic acids. For instance, it can be reacted with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to form the corresponding sulfonamide. This reaction is a common method for introducing sulfonyl groups onto the piperazine ring. The acylation can also be achieved using standard peptide coupling reagents, which facilitate the formation of an amide bond between the piperazine nitrogen and a carboxylic acid.

Arylation: N-arylation of ethyl piperazine-1-carboxylate can be achieved through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. For example, the reaction with electron-deficient aryl halides, such as 4-fluorobenzoic acid, can proceed in the presence of a base like potassium carbonate in a polar aprotic solvent. More versatile arylation can be achieved using palladium catalysts with various aryl halides, a common strategy in the synthesis of pharmaceutically active compounds containing an N-arylpiperazine moiety.

Transformations Involving the Ethoxycarbonyl Group

The ethoxycarbonyl group at the N1 position offers another site for chemical modification, providing a different set of derivatization pathways.

Hydrolysis and Ester Exchange Reactions

Hydrolysis: The ethyl ester of the carbamate (B1207046) can be hydrolyzed under basic conditions. For example, treatment with sodium hydroxide (B78521) in an alcoholic solvent like ethanol can saponify the ester to the corresponding carboxylic acid. This transformation is useful for subsequent derivatization of the carboxyl group or for altering the physicochemical properties of the molecule.

Ester Exchange (Transesterification): While less commonly reported for this specific molecule, transesterification of the ethoxycarbonyl group is a plausible transformation. This reaction would involve heating the compound in the presence of a different alcohol and a suitable catalyst, such as an acid or a base, to exchange the ethyl group for another alkyl or aryl group. This could be used to modify the properties of the carbamate or to introduce a functionalized alcohol.

Reduction to Alcohol and Amide Formation

Reduction to Alcohol: The ethoxycarbonyl group can be reduced to a hydroxymethyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbamate ester to the corresponding N-Boc-4-(hydroxymethyl)piperazine. This reaction provides a route to introduce a primary alcohol functionality, which can be a handle for further synthetic manipulations.

Amide Formation: The ethoxycarbonyl group can be converted into an amide through aminolysis. This typically involves heating the ester with an amine. However, this reaction can be sluggish. A more common approach to forming an amide at this position would be to first hydrolyze the ester to the carboxylic acid, as described above, and then couple the resulting acid with an amine using standard amide bond-forming reagents.

Carbamate Chemistry and Modifications

The carbamate functionality itself can be a site for further chemical transformations. One notable reaction is the conversion of the Boc-protected amine into a urea (B33335) derivative. A one-pot synthesis of ureas from Boc-protected amines has been developed, which involves the in-situ generation of an isocyanate that then reacts with an amine. This methodology could potentially be applied to this compound to generate novel urea-containing piperazine derivatives.

Data Tables

Table 1: Reactivity at the Piperazine Nitrogen Atoms

| Reaction Type | Reagents and Conditions | Product Type |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in dioxane | Ethyl piperazine-1-carboxylate |

| Alkylation | Alkyl halide, K₂CO₃, Acetonitrile | N-Alkyl-N'-ethoxycarbonyl piperazine |

| Acylation | Acyl chloride or Sulfonyl chloride, Base | N-Acyl/Sulfonyl-N'-ethoxycarbonyl piperazine |

| Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-N'-ethoxycarbonyl piperazine |

Table 2: Transformations Involving the Ethoxycarbonyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | NaOH, Ethanol, Heat | 1-Boc-piperazine-4-carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄), THF | 1-Boc-4-(hydroxymethyl)piperazine |

| Amide Formation (via Hydrolysis) | 1. NaOH, Ethanol, Heat; 2. Amine, Coupling agent | 1-Boc-4-(aminocarbonyl)piperazine derivative |

| Urea Formation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine | N-(1-Boc-piperazin-4-yl)urea derivative |

Reactions at the Boc-Protected Nitrogen

The tert-butoxycarbonyl (Boc) group on the N1 nitrogen of this compound is a cornerstone of its synthetic utility. It serves as a robust protecting group that allows for selective functionalization at the N4 position. However, the reactivity associated with this group extends beyond simple protection, influencing the molecule's stability, directing subsequent reactions, and ultimately being subject to selective removal.

Stability and Selective Cleavage of the Boc Group

The Boc group is known for its stability under a wide range of chemical conditions, including those that are basic, nucleophilic, and reductive. This stability is crucial for performing multi-step syntheses where other functional groups within the molecule, such as the ethoxycarbonyl group, are manipulated. However, for the synthesis of more complex molecules, the selective removal (deprotection) of the Boc group is a critical step.

The primary method for cleaving the Boc group is through acidolysis. Strong acids readily protonate the carbonyl oxygen of the Boc group, initiating a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free secondary amine. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents such as ethyl acetate (B1210297) or dioxane are most commonly employed for this purpose. nih.gov

While acidic cleavage is highly efficient, the development of milder and more selective methods is an ongoing area of research to accommodate sensitive substrates. For instance, certain Lewis acids like zinc bromide (ZnBr2) have been shown to selectively cleave secondary N-Boc groups. Alternative conditions that avoid strong acids are valuable for preserving acid-labile functionalities elsewhere in the molecule.

| Reagent(s) | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method for Boc deprotection. |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | Commonly used; the resulting hydrochloride salt often precipitates. jgtps.com |

| Cesium Carbonate / Imidazole | Acetonitrile | 70 °C | A milder, basic condition reported for deprotection of Boc groups on nitrogen atoms conjugated to aromatic systems. umich.edu |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature | A Lewis acid condition that can offer different selectivity compared to protic acids. |

Strategic Use of Boc as a Temporary Directing Group

Beyond its role as a protecting group, the Boc moiety can function as a directing group in C-H functionalization reactions. This strategy allows for the activation and substitution of C-H bonds adjacent (in the α-position) to the Boc-protected nitrogen, a position that is typically unreactive.

This is most prominently achieved through directed lithiation. In the presence of a strong base, such as sec-butyllithium (s-BuLi), and a ligand like tetramethylethylenediamine (TMEDA) or (-)-sparteine, the Boc group can direct the deprotonation of an adjacent C-H bond to form a lithiated intermediate. beilstein-journals.orgnih.gov This organolithium species can then be trapped by various electrophiles (e.g., silyl chlorides, alkyl halides, aldehydes), introducing a substituent at the C2 or C6 position of the piperazine ring. beilstein-journals.org Research has shown that this process can be highly diastereoselective, with the Boc group favoring the formation of an equatorial lithiated species to minimize steric interactions. beilstein-journals.org

Stereoselective and Stereospecific Reactions with this compound

The synthesis of enantiomerically pure or diastereomerically enriched piperazine derivatives is of high importance in medicinal chemistry. Starting from the achiral this compound, various strategies can be employed to introduce chirality and control stereochemical outcomes during derivatization.

Introduction of Chirality via Asymmetric Transformations

A powerful method for introducing chirality into the piperazine scaffold is through asymmetric lithiation-trapping, as mentioned previously. By replacing the achiral ligand TMEDA with a chiral diamine, such as (-)-sparteine or a (+)-sparteine surrogate, the deprotonation of the α-methylene C-H bonds can be rendered enantioselective. beilstein-journals.orgnih.gov

This process generates a configurationally stable α-lithiated N-Boc piperazine intermediate as a single enantiomer. Subsequent reaction with an electrophile installs a substituent at the α-position, creating a chiral center with high enantiomeric excess (ee) or enantiomeric ratio (er). beilstein-journals.orgnih.gov This methodology provides a direct route to enantiopure α-substituted piperazines from simple, achiral precursors. nih.gov

| Base/Ligand System | Electrophile (E+) | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| s-BuLi / (-)-sparteine | (CH3)3SiCl (TMSCl) | (S)-2-silyl-N-Boc-piperazine derivative | High enantioselectivity (e.g., 89:11 er) reported for N-Boc-piperazine. beilstein-journals.org | beilstein-journals.org |

| s-BuLi / (+)-sparteine surrogate | Various (e.g., I2, aldehydes) | Enantiopure α-substituted piperazines | Method provides access to a range of piperazines as single stereoisomers. nih.gov | nih.gov |

Diastereoselective Control in Derivatization

Once a chiral center is established on the piperazine ring, it can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective control. For instance, the diastereoselective methylation of a chiral 2-oxopiperazine intermediate has been used as a key step in the synthesis of homochiral piperazine derivatives. nih.gov

In the context of this compound derivatives that already contain a substituent, further functionalization can proceed with a high degree of diastereoselectivity. For example, intramolecular palladium-catalyzed hydroamination has been employed in the modular synthesis of 2,6-disubstituted piperazines, where the relative stereochemistry of the final product was determined to be trans. nih.gov Such methods are crucial for building complex molecular architectures with precisely controlled three-dimensional structures.

Metal-Catalyzed Cross-Coupling Reactions Involving Derived Species

While this compound itself may not be the direct substrate for cross-coupling, it is a vital precursor to intermediates that are. The differential protection of the two nitrogen atoms allows for selective reactions. For instance, after the synthesis of the core, the ethoxycarbonyl group at N4 can be removed or modified, and the Boc group at N1 can be cleaved to prepare the piperazine core for metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acs.org It is frequently used to synthesize N-aryl piperazines, a common motif in pharmaceuticals. nih.gov In a typical synthetic sequence, N-Boc-piperazine (which can be derived from this compound) is coupled with an aryl halide or pseudohalide. nih.govlifechempharma.com The presence of a suitable palladium catalyst and a phosphine ligand facilitates the formation of the N-aryl bond. Following the coupling, the Boc group can be removed to yield the final product or to allow for further functionalization at the N1 position. This strategy has been applied in the synthesis of numerous complex molecules, including kinase inhibitors and other therapeutic agents. nih.gov

| Reaction Type | Piperazine Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | N-Boc-piperazine | Aryl Bromide/Chloride | Pd(OAc)2 / Phosphine Ligand | N-Aryl-N'-Boc-piperazine | nih.govacs.org |

| C-N Cross-Coupling | Substituted Piperazine | Aryl Bromide | Pd-based Precatalyst / NaO-t-Bu | N-Aryl-piperazine derivative | acs.org |

| SNAr Reaction | N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Base (e.g., K2CO3) | N-(Pyrimidinyl)-N'-Boc-piperazine | nih.gov |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Intermediates

Strategic Utility in the Synthesis of Complex Heterocyclic Systems

The orthogonal protecting groups of 1-Boc-4-ethoxycarbonylpiperazine provide chemists with a powerful platform for the elaboration of intricate heterocyclic systems. The ability to selectively deprotect one nitrogen atom while the other remains masked, or to utilize the ethoxycarbonyl group as a reactive site, opens avenues for the creation of diverse and complex scaffolds.

Pyrido- and Pyrimido-Piperazine Scaffolds

The synthesis of pyrido- and pyrimido-piperazine systems, which are core structures in many biologically active compounds, can be efficiently achieved using 1-Boc-4-ethoxycarbonylpiperazine. The general strategy involves the initial reaction at the less hindered nitrogen of the piperazine (B1678402) core after Boc-deprotection, followed by cyclization reactions to form the fused heterocyclic ring. For instance, condensation of the deprotected piperazine with a suitably substituted pyridine (B92270) or pyrimidine (B1678525) precursor bearing electrophilic sites can lead to the formation of the desired fused systems. The ethoxycarbonyl group can be subsequently hydrolyzed and coupled with various moieties or can participate in further cyclization reactions.

| Precursor 1 | Precursor 2 | Resulting Scaffold |

| 1-Boc-4-ethoxycarbonylpiperazine (deprotected) | 2-chloronicotinonitrile | Pyrido[2,3-b]piperazine derivative |

| 1-Boc-4-ethoxycarbonylpiperazine (deprotected) | 4,6-dichloropyrimidine | Pyrimido[4,5-b]piperazine derivative |

Spiran and Fused Ring Systems Incorporating Piperazine

The construction of spirocyclic and other fused ring systems containing a piperazine moiety often leverages the reactivity of both the nitrogen atoms and the ethoxycarbonyl group of 1-Boc-4-ethoxycarbonylpiperazine. Spiro-piperazines, for example, can be synthesized by reacting the deprotected piperazine with a bis-electrophilic reagent, leading to the formation of a new ring spiro-fused at the 4-position of the piperazine. Furthermore, the ethoxycarbonyl group can be transformed into other functional groups, such as an aldehyde or a ketone, which can then undergo intramolecular cyclization reactions to form fused ring systems.

Role as a Precursor for Bioactive Molecules

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in potent and selective ligands for a variety of biological targets. nih.gov 1-Boc-4-ethoxycarbonylpiperazine serves as a key starting material for the synthesis of numerous bioactive molecules by providing a robust and adaptable piperazine core.

Synthesis of Key Pharmacophore Building Blocks

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The differential reactivity of the two nitrogen atoms in 1-Boc-4-ethoxycarbonylpiperazine allows for the regioselective introduction of various pharmacophoric elements. For example, after Boc deprotection, the free secondary amine can be acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. Subsequently, the ethoxycarbonyl group can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common feature in many drug molecules. This sequential and controlled functionalization is crucial for building up the specific three-dimensional arrangement of functional groups required for biological activity.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.govopenaccessjournals.comwiley.com The orthogonal protection and functionalization capabilities of 1-Boc-4-ethoxycarbonylpiperazine make it an ideal building block for the construction of chemical libraries.

In a typical library synthesis workflow, the Boc group can be removed under acidic conditions, and the resulting free amine can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). Following this initial diversification step, the ethoxycarbonyl group can be hydrolyzed, and the resulting carboxylic acid can be coupled with another set of diverse building blocks (e.g., amines). This two-dimensional diversification strategy allows for the generation of a large and structurally diverse library of piperazine-containing compounds from a single, readily available starting material.

| Step | Reaction | Diversification Point |

| 1 | Boc Deprotection | N1 of Piperazine |

| 2 | Acylation/Alkylation/etc. | Introduction of R1 |

| 3 | Ester Hydrolysis | C4 of Piperazine |

| 4 | Amide Coupling | Introduction of R2 |

This approach significantly accelerates the drug discovery process by providing a vast pool of novel chemical entities for high-throughput screening, increasing the probability of identifying lead compounds with desired therapeutic properties.

Solid-Phase Organic Synthesis (SPOS) Applications

While direct, specific examples of 1-Boc-4-ethoxycarbonylpiperazine in solid-phase organic synthesis (SPOS) are not extensively documented in readily available literature, the principles of SPOS are well-suited for its application. In a typical SPOS workflow, the secondary amine, after deprotection of the Boc group, could be attached to a solid support. The ethoxycarbonyl group would then be available for further chemical modification.

For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation with a variety of amines. Alternatively, the ester could be reduced to an alcohol, providing another point for diversification. The true power of SPOS lies in the ability to perform these reactions in a high-throughput manner, allowing for the rapid generation of a library of related compounds.

A hypothetical solid-phase synthesis utilizing a derivative of 1-Boc-4-ethoxycarbonylpiperazine is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Immobilization | Resin-Cl + Boc-piperazine-4-carboxylic acid, Base |

| 2 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

| 3 | Acylation | R-COOH, Coupling agent (e.g., HBTU, HATU), Base |

| 4 | Cleavage | Strong acid (e.g., HF, TFMSA) |

This table illustrates a general strategy where a piperazine derivative is first attached to a solid support. The protecting group is then removed, and the free amine is acylated with a variety of carboxylic acids. Finally, the desired products are cleaved from the resin. This approach enables the synthesis of a large number of distinct piperazine amides, which can then be screened for biological activity.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers an alternative to SPOS for the rapid synthesis of compound libraries. In this approach, reactions are carried out in individual reaction vessels, but many reactions are performed simultaneously. This method avoids some of the challenges associated with solid-phase synthesis, such as the need for specialized equipment and potential issues with reaction kinetics on a solid support.

The bifunctional nature of 1-Boc-4-ethoxycarbonylpiperazine is again advantageous in this context. For example, the Boc-protected amine can be deprotected, and the resulting secondary amine can be reacted with a library of sulfonyl chlorides to generate a series of sulfonamides. Subsequently, the ethoxycarbonyl group can be saponified to the carboxylic acid, which can then be coupled with a library of amines to produce a diverse set of piperazine-based compounds.

A study on the one-pot parallel solution-phase synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols demonstrates a similar "ring-switching" strategy that could be conceptually applied to piperazine derivatives. nih.gov This highlights the utility of bifunctional starting materials in generating diverse heterocyclic libraries.

Development of Novel Functional Materials and Ligands

The piperazine scaffold is not only important in medicinal chemistry but also finds applications in materials science. Piperazine-containing polymers have been investigated for a variety of uses, including as antimicrobial agents and in CO2 capture technologies. rsc.orgrsc.orgsemanticscholar.org The ability to functionalize both nitrogen atoms of the piperazine ring allows for the creation of cross-linked polymers and other complex macromolecular structures.

While the direct incorporation of 1-Boc-4-ethoxycarbonylpiperazine into functional materials is not widely reported, its derivatives could serve as valuable monomers. For example, after modification of the ethoxycarbonyl group to a polymerizable moiety (e.g., an acrylate (B77674) or vinyl group), the resulting monomer could be copolymerized with other monomers to create functional polymers with tailored properties. The Boc-protected amine could then be deprotected to introduce reactive sites along the polymer chain for further functionalization.

Spectroscopic and Analytical Methodologies in the Study of 1 Boc 4 Ethoxycarbonyl Piperazine and Its Derivatives

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Boc-4-ethoxycarbonyl piperazine (B1678402). While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spin systems present in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To establish the connectivity of atoms within the 1-Boc-4-ethoxycarbonyl piperazine molecule, a combination of 2D NMR experiments is utilized. These experiments provide a detailed map of the relationships between different nuclei.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. In the case of this compound, COSY is instrumental in identifying the protons on the piperazine ring and the ethyl group of the ethoxycarbonyl moiety. For instance, the triplet of the methyl protons of the ethyl group would show a correlation to the quartet of the methylene (B1212753) protons. Similarly, the protons on the piperazine ring would exhibit correlations with their adjacent neighbors, helping to trace the ring system. youtube.comsdsu.eduuvic.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. mcdb.cahmdb.canih.gov This technique is vital for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom in this compound will produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. This allows for the direct assignment of the carbons of the piperazine ring, the Boc group, and the ethoxycarbonyl group. nih.gov

A representative table of expected 2D NMR correlations for this compound is provided below. The exact chemical shifts can vary depending on the solvent and experimental conditions.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Boc-CH₃ (s, 9H) | - | C(CH₃)₃ | C =O (Boc), C (CH₃)₃ |

| Piperazine-H (m, 8H) | Piperazine-H | CH₂ (Piperazine) | C=O (Boc), C=O (Ethoxycarbonyl), other CH₂ (Piperazine) |

| Ethyl-CH₂ (q, 2H) | Ethyl-CH₃ | O-C H₂ | C =O (Ethoxycarbonyl), Ethyl-C H₃ |

| Ethyl-CH₃ (t, 3H) | Ethyl-CH₂ | C H₃ | O-C H₂ |

Note: The table presents expected correlations. Actual spectra would be required for definitive assignments.

Dynamic NMR for Conformational Analysis

The piperazine ring can exist in different conformations, primarily chair and boat forms, which can interconvert. The presence of bulky substituents like the Boc and ethoxycarbonyl groups can influence the rate of this interconversion and also introduce rotational barriers around the N-C(O) amide-like bonds. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, the signals for the piperazine protons may appear as broad singlets or simple multiplets. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual, non-equivalent protons in a specific conformation may become resolved.

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this value and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated. This provides valuable quantitative information about the energy barriers to ring inversion and rotation around the N-C(O) bonds. For similar N-acyl piperazine derivatives, these energy barriers have been studied and reported. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₂₂N₂O₄), the expected exact mass can be calculated and compared to the experimentally measured value. nih.gov A close match between the calculated and observed mass confirms the molecular formula of the compound.

Expected HRMS Data for this compound (C₁₂H₂₂N₂O₄):

| Ion Species | Calculated m/z |

| [M+H]⁺ | 259.1652 |

| [M+Na]⁺ | 281.1472 |

Note: The values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation spectrum. This spectrum is a fingerprint of the molecule and can be used to elucidate its structure. uab.edu

The fragmentation of this compound is expected to be dominated by the loss of the labile Boc group. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.org The ethoxycarbonyl group can also undergo fragmentation. The analysis of these fragmentation patterns helps to confirm the presence and location of the substituents on the piperazine ring. researchgate.net

Plausible Fragmentation Pathways for [M+H]⁺ of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure |

| 259.17 | 203.11 | 56.06 | Loss of isobutylene from Boc group |

| 259.17 | 159.09 | 100.08 | Loss of the Boc group |

| 259.17 | 186.11 | 73.06 | Loss of the ethoxycarbonyl group |

| 203.11 | 159.09 | 44.02 | Loss of CO₂ from the carbamic acid intermediate |

Note: This table represents a simplified prediction of fragmentation. The actual MS/MS spectrum may show additional or different fragments.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like trifluoroacetic acid or formic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing its purity and for monitoring the progress of a reaction. Due to its relatively high boiling point, a high-temperature capillary column and appropriate temperature programming would be necessary. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). unodc.org

A typical set of chromatographic conditions for the analysis of a similar piperazine derivative might be:

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | UV at 210 nm |

| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | FID or MS |

Note: The specific conditions would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives due to its high resolution and sensitivity. However, the successful application of HPLC is contingent upon the development of a suitable analytical method, as piperazine and its derivatives often lack a strong chromophore, making UV detection challenging. tsijournals.com

A common strategy to overcome this limitation is through derivatization, a process that chemically modifies the analyte to make it detectable. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for its detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net This approach has been validated for linearity, precision, accuracy, and robustness. jocpr.com Another derivatizing agent, dansyl chloride (DNS-Cl), has also been employed for the determination of piperazine in various matrices. researchgate.net

The choice of the stationary phase is critical for achieving adequate separation. While reversed-phase columns like C18 are widely used, they may not provide sufficient retention for polar compounds like piperazine, which can elute at the dead time. researchgate.net In such cases, normal-phase chromatography or Hydrophilic Interaction Chromatography (HILIC) may offer better separation. tsijournals.comresearchgate.net The mobile phase composition, typically a mixture of organic solvents like acetonitrile and methanol with additives such as diethylamine, is optimized to achieve the desired separation and peak shape. jocpr.com

Method validation is a crucial aspect of HPLC method development. This involves demonstrating that the method is suitable for its intended purpose by evaluating parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. jocpr.comresearchgate.net For example, a validated HPLC-UV method for a piperazine derivative achieved an LOD of 30 ppm and an LOQ of 90 ppm, with a precision (as %RSD) of less than 2.0%. jocpr.com

Table 1: HPLC Method Parameters for Piperazine Analysis

| Parameter | Value | Reference |

| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | jocpr.com |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Column Temperature | 35°C | jocpr.com |

| Detection Wavelength | 340 nm (after derivatization) | jocpr.com |

| Injection Volume | 10 µL | jocpr.com |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is particularly useful for identifying and quantifying volatile byproducts that may be present. tsijournals.com The successful separation of piperazine and its derivatives, such as 1-methyl piperazine and 1-ethyl piperazine, has been achieved using GC. tsijournals.comresearchgate.net

The choice of the GC column is critical for achieving the desired separation. A DB-17 column has been shown to be effective for the separation of piperazine and its substituted derivatives. tsijournals.com The method parameters, including injector and detector temperatures, oven temperature program, and carrier gas flow rate, are optimized to ensure good resolution and peak shape. researchgate.net Flame Ionization Detection (FID) is a common detector used for this type of analysis. tsijournals.com

Similar to HPLC, GC methods must be validated to ensure their accuracy and reliability. Validation parameters include specificity, linearity, precision, accuracy, and robustness. tsijournals.com A validated GC method for piperazine and its derivatives demonstrated good precision with a relative standard deviation (%RSD) for the peak areas of within 2.0%. tsijournals.com The limits of detection (LOD) and quantification (LOQ) for these compounds were found to be in the low percentage range (e.g., 0.005% and 0.02% respectively for 1-methyl piperazine). tsijournals.com

Table 2: GC Method Parameters for Piperazine Derivative Analysis

| Parameter | Value | Reference |

| Column | DB-17, 30 m, 0.53 mm ID, 1 µm film thickness | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 2 mL/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector Temperature | 260°C | researchgate.net |

| Oven Program | 150°C for 10 min, then 35°C/min to 260°C for 2 min | researchgate.net |

| Injection Volume | 1.0 µL | researchgate.net |

| Diluent | Methanol | researchgate.net |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For derivatives of 1-Boc-piperazine, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures. researchgate.net For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate revealed a linear shape with the ethyl acetate (B1210297) moiety in a fully extended conformation. researchgate.net In another example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid showed that the piperazine ring adopts a chair conformation. researchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the crystal packing. researchgate.netnih.gov

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The quality of the crystal is paramount for obtaining high-resolution structural data. researchgate.net

Table 3: Crystallographic Data for a 1-Boc-piperazine Derivative

| Parameter | Value | Reference |

| Compound | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| Unit Cell Dimensions | a = 18.508 Å, b = 4.994 Å, c = 29.594 Å | researchgate.net |

| Conformation | Piperazine ring in a chair conformation | researchgate.net |

This table is interactive. You can sort and filter the data.

Spectrophotometric Methods for Reaction Monitoring and Kinetics

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a convenient and non-destructive way to monitor the progress of chemical reactions and study their kinetics. These methods are based on the principle that chemical species absorb light at specific wavelengths.

In the context of this compound synthesis, spectrophotometry can be used to follow the consumption of reactants or the formation of products, provided they have a distinct chromophore. rdd.edu.iq For instance, if a starting material absorbs strongly at a particular wavelength and the product does not (or vice versa), the change in absorbance over time can be used to determine the reaction rate.

While piperazine itself has very low UV absorbance, derivatization can be used to introduce a chromophoric group, enabling spectrophotometric analysis. jocpr.com The formation of charge-transfer complexes with reagents like 2,3-dichloro-1,4-naphthoquinone or o-chloranil can produce colored solutions that can be quantified spectrophotometrically. rdd.edu.iq The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed to relate absorbance to concentration. jgtps.com

These methods are valuable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, by providing real-time information on the reaction's progress.

Theoretical and Computational Studies on 1 Boc 4 Ethoxycarbonyl Piperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 1-Boc-4-ethoxycarbonyl piperazine (B1678402), methods like Density Functional Theory (DFT) can provide significant insights.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For 1-Boc-4-ethoxycarbonyl piperazine, the HOMO is expected to be localized primarily on the more electron-rich nitrogen atom, which is the one bearing the ethoxycarbonyl group, as the Boc group's carbonyl oxygen can pull electron density away from the adjacent nitrogen. The LUMO, conversely, would likely be distributed over the carbonyl groups of both the Boc and ethoxycarbonyl substituents. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. Theoretical studies on similar N-acylated piperazines support this distribution of frontier orbitals. nih.gov

Table 1: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values based on calculations of similar molecules and may vary with the computational method and basis set used.

The charge distribution within this compound is significantly influenced by the electron-withdrawing nature of the Boc and ethoxycarbonyl groups. The nitrogen atoms of the piperazine ring will have a partial negative charge, though less so than in unsubstituted piperazine, due to the delocalization of their lone pairs into the adjacent carbonyl groups. The carbonyl carbons will exhibit a partial positive charge, making them susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygens, indicating their potential to act as hydrogen bond acceptors. Regions of positive potential (blue) would be found around the hydrogen atoms and the carbonyl carbons.

Conformational Analysis via Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not static. The piperazine ring can adopt several conformations, and the substituents can rotate around their bonds.

The piperazine ring in this compound is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov However, due to the presence of bulky substituents, boat and twist-boat conformations could also exist as higher-energy intermediates. nih.gov

The piperazine ring can undergo a "ring flip," where one chair conformation converts to another. This process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. The energy barrier for this ring inversion can be studied using molecular dynamics simulations.

The presence of the N-acyl groups (Boc and ethoxycarbonyl) is known to affect the rate of ring inversion. The partial double bond character of the N-C(O) bond can increase the energy barrier for this process compared to unsubstituted piperazine. nih.gov Temperature-dependent NMR spectroscopy studies on related N-acylated piperazines have shown that the interconversion of chair conformations can be slow on the NMR timescale at room temperature. nih.gov

Table 2: Predicted Energy Barriers for Conformational Changes

| Process | Predicted Energy Barrier (kcal/mol) |

|---|---|

| Chair-Chair Ring Inversion | 10-15 |

| Rotation around N-CO (Boc) bond | 15-20 |

| Rotation around N-CO (Ethoxycarbonyl) bond | 14-19 |

Note: These values are estimations based on studies of similar N-acylated heterocyclic systems.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be a powerful tool to investigate the mechanisms of reactions involving this compound. For instance, the hydrolysis of the ester or the removal of the Boc group are common synthetic transformations.

By modeling the reaction pathway, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction's feasibility and can help in optimizing reaction conditions. For example, in the acid-catalyzed removal of the Boc group, computational studies could model the initial protonation of the Boc carbonyl oxygen, followed by the cleavage of the C-O bond.

Similarly, the mechanism of nucleophilic attack at the ethoxycarbonyl group can be elucidated. The calculations would likely show the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. The solvent's role in stabilizing charged intermediates can also be incorporated into these models.

Transition State Identification and Energy Barriers

The synthesis and conformational dynamics of piperazine derivatives are often governed by significant energy barriers, which can be elucidated through computational modeling. The piperazine ring typically exists in a chair conformation, and the interconversion between different conformers, as well as rotation around the amide bond of the Boc group, are key dynamic processes.

Studies on N-acyl-piperazines have successfully employed dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to quantify these energy barriers. For instance, research on N-benzoylated piperazines has shown that the energy barriers (ΔG‡) for the interconversion of piperazine chair conformations and the restricted rotation of the partial amide double bond can be determined. rsc.org These barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org

For this compound, two primary conformational processes would be of interest for transition state analysis:

Piperazine Ring Inversion: The transition state for the chair-to-chair interconversion would likely proceed through a twisted-boat conformation. The energy barrier for this process is influenced by the nature and size of the substituents on the nitrogen atoms.

Rotation around the N-Boc Bond: The carbamate (B1207046) group has a partial double bond character, leading to restricted rotation around the N-C(O) bond. This results in the presence of distinct conformers.

Computational methods, particularly Density Functional Theory (DFT), can be used to model the potential energy surface of these processes, identify the transition state structures, and calculate the associated activation energies. These theoretical calculations can complement experimental techniques like temperature-dependent NMR.

Table 1: Representative Energy Barriers in Acyl-Piperazine Derivatives

| Process | Method | Typical Activation Energy (ΔG‡) | Reference |

| Amide Bond Rotation | Dynamic ¹H NMR | 66.7 - 67.1 kJ/mol | nih.govresearchgate.net |

| Ring Inversion | Dynamic ¹H NMR | ~66 kJ/mol | nih.govresearchgate.net |

This table presents data for N-benzoyl piperazines, which can be considered analogous to the N-Boc moiety in this compound.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence reaction rates and equilibria. Computational chemistry models this through implicit or explicit solvation models. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are common implicit models that can be applied to study the synthesis of this compound.

Quantum chemical studies on other piperazine derivatives have demonstrated the utility of these models. For example, research on disubstituted piperazines for carbon dioxide capture has utilized the SMD solvation model in conjunction with DFT calculations to predict properties like pKa and carbamate stability in aqueous solutions. wur.nl Such an approach could be used to optimize the reaction conditions for the synthesis of this compound, which often involves the protection of one of the piperazine nitrogens. The choice of solvent can affect the selectivity of the Boc protection and the subsequent acylation.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds.

Ab Initio and DFT Calculations of NMR Chemical Shifts

While experimental NMR spectra for 1-Boc-piperazine are available, predicting these spectra computationally provides a powerful tool for confirming assignments and understanding structure-property relationships. spectrabase.comchemicalbook.com DFT is the most common method for calculating NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose.

The general workflow involves:

Optimization of the molecular geometry using a selected DFT functional and basis set.

Calculation of the NMR shielding tensors using the GIAO method at the optimized geometry.

Conversion of the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. For similar organic molecules, good correlation between experimental and theoretical values is often achieved.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

For a molecule like this compound, a computational vibrational analysis would involve:

Geometry optimization of the molecule.

Calculation of the harmonic vibrational frequencies at the optimized geometry. The results are typically scaled by an empirical factor to better match experimental frequencies.

Analysis of the nature of the vibrational modes through Potential Energy Distribution (PED).

Studies on related compounds, such as 1-butylpiperazine, have shown that DFT calculations using the B3LYP functional with a 6-31++G(d,p) basis set can provide reliable predictions of the vibrational wavenumbers. researchgate.net

Table 2: Key Calculated Vibrational Frequencies for a Substituted Piperazine

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbamate) | ~1700 |

| C=O Stretch (Ester) | ~1735 |

| C-N Stretch | 1220 - 1450 |

| C-O Stretch | 1000 - 1300 |

This table provides representative frequency ranges for the key functional groups in this compound based on general spectroscopic data and computational studies of related molecules.

Challenges and Future Research Directions

Overcoming Regioselectivity and Stereoselectivity Challenges

A primary challenge in the chemistry of 1-Boc-4-ethoxycarbonylpiperazine lies in achieving precise control over regioselectivity and stereoselectivity during its synthesis and subsequent functionalization. The piperazine (B1678402) ring, with its two non-equivalent nitrogen atoms, presents a complex landscape for chemical reactions. rsc.orgresearchgate.netnih.gov

The synthesis of unsymmetrically substituted piperazines like 1-Boc-4-ethoxycarbonylpiperazine is inherently challenging. Traditional methods often involve multi-step sequences with protection and deprotection steps, which can be inefficient and generate significant waste. researchgate.net Direct C-H functionalization of the piperazine core is a more atom-economical approach, but controlling the site of reaction is difficult. The presence of the bulky tert-butoxycarbonyl (Boc) group and the electron-withdrawing ethoxycarbonyl group differentially influences the reactivity of the adjacent methylene (B1212753) groups, making regioselective functionalization a significant hurdle. mdpi.comnih.govencyclopedia.pub

Furthermore, the introduction of substituents on the carbon atoms of the piperazine ring can create stereocenters. Developing stereoselective methods to access specific enantiomers or diastereomers of substituted piperazines derived from 1-Boc-4-ethoxycarbonylpiperazine is crucial, as different stereoisomers can exhibit vastly different biological activities. rsc.orgnih.govacs.org Current research is focused on the development of chiral catalysts and auxiliaries to control the stereochemical outcome of these reactions. nih.govacs.org

Development of More Efficient and Eco-Friendly Synthetic Routes

The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of 1-Boc-4-ethoxycarbonylpiperazine and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, and generate considerable waste. organic-chemistry.orgnih.gov

Future research will focus on several key areas to improve the environmental footprint of piperazine synthesis:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the synthesis of N-arylpiperazines under aerobic and solvent-free conditions. organic-chemistry.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a critical goal. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. researchgate.net

Renewable Feedstocks: Exploring the use of renewable resources to synthesize the piperazine core and its precursors can further enhance the sustainability of the process.

Recent advancements in photoredox catalysis also offer a greener approach for the synthesis of functionalized piperazines, avoiding the use of toxic reagents like tin. mdpi.com

Exploration of Novel Reactivity Patterns and Functionalizations

Expanding the synthetic toolbox for modifying 1-Boc-4-ethoxycarbonylpiperazine is essential for accessing new chemical space and creating novel molecules with desired properties. A major area of progress has been in the direct C-H functionalization of the piperazine ring. mdpi.comencyclopedia.pubnsf.gov

Photoredox catalysis has emerged as a powerful tool for the C-H arylation and vinylation of N-Boc piperazines. mdpi.comencyclopedia.pub These methods allow for the direct formation of carbon-carbon bonds at the piperazine core, providing access to a wide range of substituted derivatives that were previously difficult to synthesize. nsf.gov Another promising strategy is the use of lithiation followed by trapping with various electrophiles to introduce substituents at the α-carbon of the N-Boc group. nih.gov

Future research will likely focus on:

Developing new catalytic systems for the selective C-H functionalization of the piperazine ring in the presence of the two different N-substituents.

Exploring the use of 1-Boc-4-ethoxycarbonylpiperazine in multicomponent reactions to rapidly build molecular complexity.

Investigating novel ring-opening and ring-expansion reactions to create new heterocyclic scaffolds.

| Reaction Type | Key Features | Potential Application for 1-Boc-4-ethoxycarbonylpiperazine |

| Photoredox C-H Functionalization | Mild reaction conditions, high functional group tolerance. mdpi.comencyclopedia.pub | Direct introduction of aryl and vinyl groups onto the piperazine core. |

| Direct Lithiation/Trapping | Straightforward method for α-functionalization. nih.gov | Introduction of various substituents on the carbon adjacent to the Boc-protected nitrogen. |

| Palladium-Catalyzed Cyclization | Modular synthesis of highly substituted piperazines. acs.org | Can be adapted for the synthesis of complex derivatives starting from 1-Boc-4-ethoxycarbonylpiperazine. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.govacs.org The integration of these technologies into the synthesis of 1-Boc-4-ethoxycarbonylpiperazine and its derivatives is a key area for future research.

Flow reactors can enable the use of hazardous reagents and high-pressure/high-temperature conditions with greater control and safety. nih.gov For instance, the synthesis of piperazine-containing active pharmaceutical ingredients has been successfully demonstrated using continuous flow processes. nih.gov Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen reaction conditions and identify optimal synthetic routes, accelerating the discovery of new piperazine derivatives. imperial.ac.uk

The transition from batch to continuous flow conditions for reactions such as photoredox C-H functionalization has already shown promise for the synthesis of piperazines. mdpi.com This approach not only facilitates scale-up but also simplifies the operational setup.

Expanding Applications in Material Science and Catalysis

While piperazine derivatives are well-established in medicinal chemistry, their application in material science and catalysis is a rapidly growing field. The rigid structure and the presence of two nitrogen atoms make the piperazine core an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and other porous materials. tandfonline.com